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molecular formula C10H9ClN2O B2367724 2-Chloro-6-methoxy-4-methylquinazoline CAS No. 952434-87-6

2-Chloro-6-methoxy-4-methylquinazoline

Cat. No. B2367724
M. Wt: 208.65
InChI Key: WIWOJKFEOSFMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044068B2

Procedure details

To a mixed solution of 2,4-dichloro-6-methoxyquinazoline (CAS.105763-77-7) (0.15 g), iron(III) acetyl acetonate (0.023 g), N-methyl-2-pyrrolidinone (0.4 mL), and THF (8 mL) was added a solution (0.22 mL) of 3 M methyl magnesium chloride in THF at room temperature, and the mixture was stirred for 12 h. The reaction mixture was added dropwise to a mixture of ice (30 g) and ammonium chloride (0.3 g), and then the aqueous layer was extracted with chloroform. The organic layer was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (silica gel, chloroform) and crystallized with diisopropyl ether to obtain 2-chloro-6-methoxy-4-methylquinazoline (0.08 g).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.023 g
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1.[CH3:15]N1CCCC1=O.C[Mg]Cl.[Cl-].[NH4+]>C1COCC1.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Fe+3]>[Cl:1][C:2]1[N:11]=[C:10]([CH3:15])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1 |f:3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C(=N1)Cl)OC
Name
Quantity
0.4 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
0.22 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.023 g
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
0.3 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (silica gel, chloroform)
CUSTOM
Type
CUSTOM
Details
crystallized with diisopropyl ether

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C(=N1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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